

Optimal Tween 20 Concentration for Cell Permeabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tween 20

Cat. No.: B1663874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 20, a non-ionic surfactant, is a widely used reagent for cell permeabilization in a variety of molecular and cell biology applications. Its mild nature allows for the creation of pores in the cell membrane, facilitating the entry of antibodies, probes, and other macromolecules into the cytoplasm while aiming to preserve overall cell morphology and the integrity of intracellular structures.^[1] This contrasts with harsher detergents like Triton X-100, which can more readily solubilize membranes and extract proteins.^{[1][2]} The optimal concentration of **Tween 20** is critical and application-dependent, requiring a balance between achieving efficient permeabilization and minimizing cellular damage. This document provides detailed application notes, protocols, and quantitative data to guide researchers in selecting the appropriate **Tween 20** concentration for their specific experimental needs.

Mechanism of Action

Tween 20 is a polysorbate surfactant with a hydrophilic polyethylene glycol head and a hydrophobic fatty acid tail.^[1] This amphipathic nature allows it to interact with the lipid bilayer of the cell membrane. Unlike strong ionic detergents that denature proteins, **Tween 20** primarily works by disrupting the lipid packing, which creates transient pores in the membrane.^{[1][3]} This mechanism is generally less disruptive to protein structure and antigenicity, making it a

preferred choice for techniques like immunofluorescence and flow cytometry where maintaining the native conformation of target proteins is crucial.[\[1\]](#)

Data Presentation: Recommended Tween 20 Concentrations

The following tables summarize recommended **Tween 20** concentrations for various applications based on scientific literature and established protocols. It is important to note that the optimal concentration can vary depending on the cell type, fixation method, and the specific target molecule.

Application	Typical Tween 20 Concentration (%)	Incubation Time	Incubation Temperature	Key Considerations
Immunofluorescence (IF) / Immunocytochemistry (ICC)	0.1 - 0.5%	10 - 30 minutes	Room Temperature	A common starting point is 0.1% to 0.2%. [1] [4] Higher concentrations (up to 0.5%) may be needed for certain cytoplasmic or membrane-associated proteins. [5]
Flow Cytometry (Intracellular Staining)	0.1 - 0.2%	15 - 30 minutes	37°C or Room Temperature	A concentration of 0.2% for 15-30 minutes is often effective. [6] [7] [8] Some protocols use lower concentrations (e.g., 0.1%) in wash buffers. [8]
In Situ Hybridization (ISH)	0.01 - 0.1%	Varies	Varies	Often included in wash buffers (e.g., MABT, PBT) at 0.1% to facilitate probe access. [9] [10] [11] Pre-hybridization buffers may contain lower

concentrations
(e.g., 0.01%).[\[12\]](#)

Western Blotting
(Wash Buffer)

0.05 - 0.1%

5 - 15 minutes
(per wash)

Room
Temperature

Used in TBST or
PBST to reduce
non-specific
antibody binding.
[\[1\]](#)

ELISA (Wash
Buffer)

0.05%

3 - 5 washes

Room
Temperature

Helps to prevent
non-specific
protein
adsorption to the
plate wells.[\[1\]](#)

Detergent Comparison	Tween 20	Triton X-100
Nature	Milder, non-ionic	Harsher, non-ionic
Mechanism	Creates transient pores	Solubilizes membrane lipids
Effect on Proteins	More renaturing, preserves epitopes [1]	Can extract proteins and alter morphology [1]
Typical Permeabilization Concentration	0.1 - 0.5%	0.1 - 1% [5]
Primary Use Cases	Cytoplasmic antigens, preserving cell surface markers	Nuclear antigens, when stronger permeabilization is needed [13]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Adherent Cells

This protocol is suitable for visualizing intracellular antigens in cells grown on coverslips.

Materials:

- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer: 0.2% **Tween 20** in PBS
- Blocking Buffer: 1% BSA in PBS with 0.1% **Tween 20**
- Primary Antibody (diluted in Blocking Buffer)
- Fluorescently Labeled Secondary Antibody (diluted in Blocking Buffer)
- Mounting Medium with DAPI

Procedure:

- Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency.
- Washing: Gently wash the cells twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with Permeabilization Buffer (0.2% **Tween 20** in PBS) for 10 minutes at room temperature.
- Washing: Wash the cells twice with PBS.
- Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30 minutes at room temperature.
- Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS containing 0.1% **Tween 20** for 5 minutes each.

- Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS containing 0.1% **Tween 20** for 5 minutes each.
- Counterstaining: Briefly rinse with PBS and then mount the coverslips on microscope slides using mounting medium containing DAPI.
- Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Intracellular Staining for Flow Cytometry

This protocol is designed for the detection of intracellular antigens in a cell suspension.

Materials:

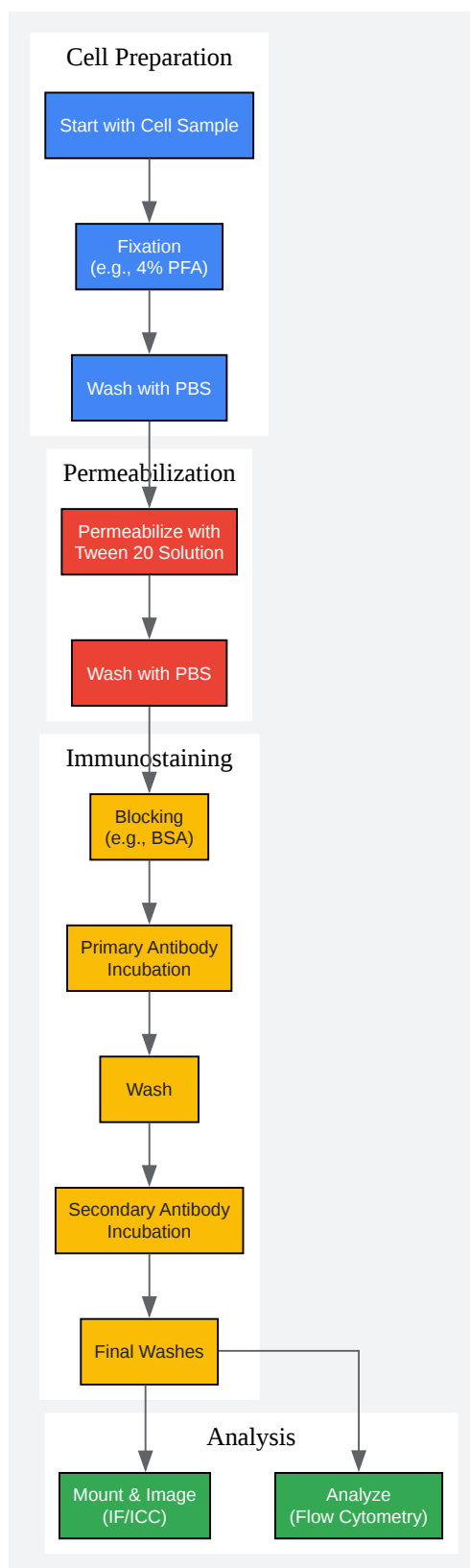
- Cell Suspension
- FACS Buffer (e.g., PBS with 2% FBS)
- Fixation Buffer (e.g., 1% Paraformaldehyde in PBS)
- Permeabilization Buffer: 0.2% **Tween 20** in FACS Buffer
- Antibody Dilution Buffer: 0.1% **Tween 20** in FACS Buffer
- Fluorochrome-conjugated Antibody

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL.
- Fixation: Add an equal volume of Fixation Buffer to the cell suspension and incubate for 15 minutes at room temperature.
- Washing: Wash the cells twice with FACS Buffer by centrifuging at $300 \times g$ for 5 minutes and resuspending the pellet.

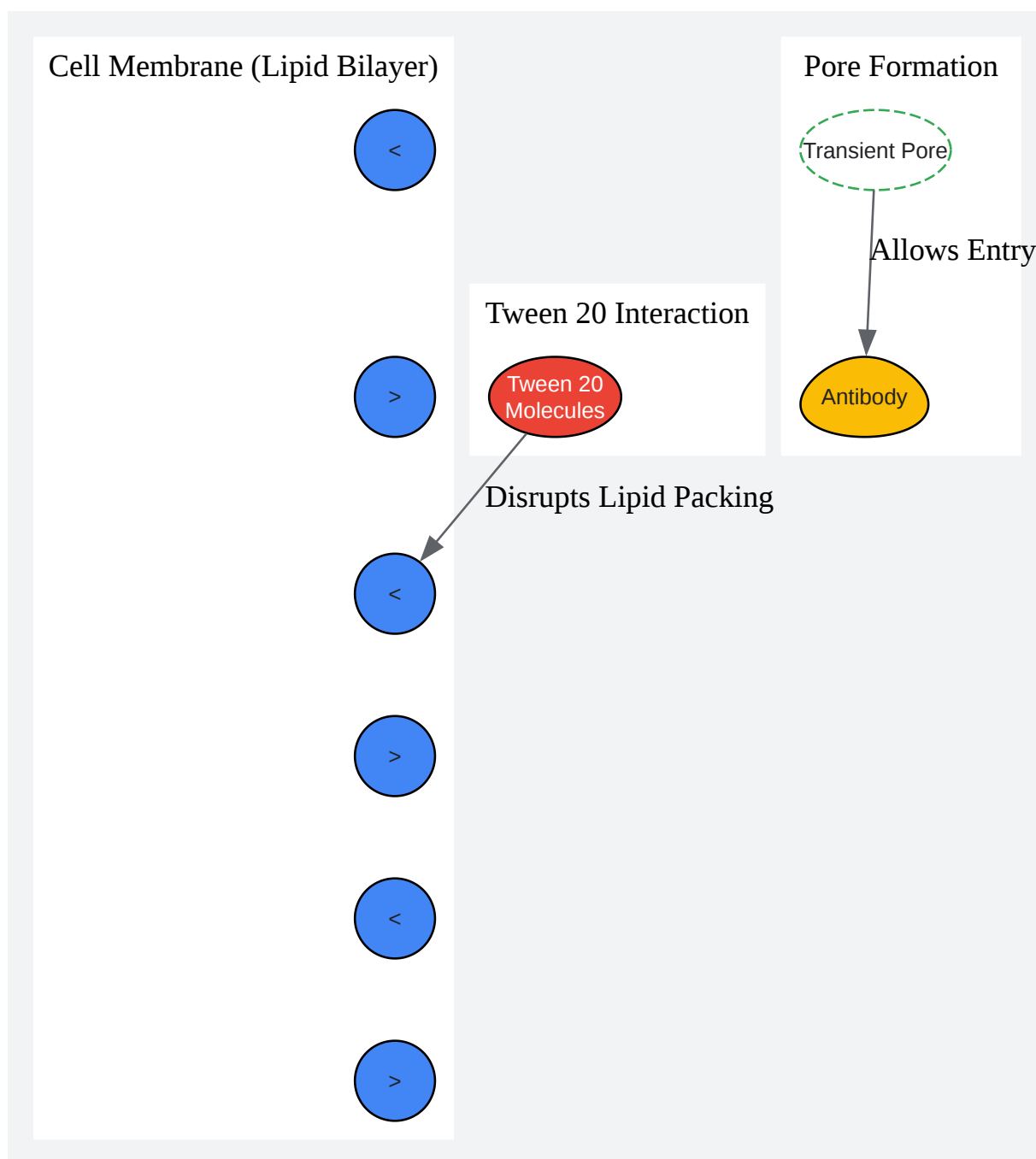
- Permeabilization: Resuspend the cell pellet in Permeabilization Buffer (0.2% **Tween 20** in FACS Buffer) and incubate for 15 minutes at 37°C.[\[8\]](#)
- Washing: Wash the cells once with FACS Buffer.
- Antibody Staining: Resuspend the cell pellet in Antibody Dilution Buffer containing the fluorochrome-conjugated antibody and incubate for 30 minutes on ice, protected from light.
[\[8\]](#)
- Washing: Wash the cells three times with Antibody Dilution Buffer.[\[8\]](#)
- Analysis: Resuspend the cells in FACS Buffer and analyze on a flow cytometer.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for cell permeabilization and intracellular staining.



[Click to download full resolution via product page](#)

Caption: Mechanism of **Tween 20**-mediated cell permeabilization.

Concluding Remarks

The selection of the optimal **Tween 20** concentration is a critical step in protocols requiring cell permeabilization. While the provided data and protocols offer a strong starting point, empirical

optimization for each specific cell type and experimental setup is highly recommended. Researchers should consider the potential effects of **Tween 20** on cell viability and morphology, especially with prolonged exposure or higher concentrations.^[1] By carefully titrating the **Tween 20** concentration, scientists can achieve efficient intracellular access while preserving the cellular integrity necessary for accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bosterbio.com [bosterbio.com]
- 2. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. gatescientific.com [gatescientific.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 10. zfin.org [zfin.org]
- 11. sdbonline.org [sdbonline.org]
- 12. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 13. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- To cite this document: BenchChem. [Optimal Tween 20 Concentration for Cell Permeabilization: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1663874#optimal-tween-20-concentration-for-cell-permeabilization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com